molecular formula C6H12ClNO B2818455 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride CAS No. 2580199-45-5

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Cat. No.: B2818455
CAS No.: 2580199-45-5
M. Wt: 149.62
InChI Key: XASGKTSEJJPMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxabicyclic Frameworks

The systematic exploration of oxabicyclic systems began in the mid-20th century, driven by the discovery of naturally occurring terpenoids and alkaloids containing fused oxygenated rings. Early synthetic efforts focused on norbornene-derived epoxides, which laid the groundwork for modern annulation techniques. The 1990s marked a turning point with Davies' development of rhodium(II)-catalyzed [3+4] cycloadditions, enabling asymmetric synthesis of 8-oxabicyclo[3.2.1]octene derivatives. These methods demonstrated unprecedented regio- and stereocontrol, achieving up to 95% diastereomeric excess through chiral auxiliary strategies.

The 21st century saw oxabicyclic chemistry expand into combinatorial synthesis, as evidenced by Luesse et al.'s creation of 96-member tricyclic libraries using 7-oxabicyclo[2.2.1]heptene frameworks. This approach leveraged acetal formation as a key diversification step, producing compounds with antibiotic potential against multidrug-resistant pathogens.

Significance of 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride in Chemical Research

The [3.1.1] bicyclic system distinguishes itself through:

Property Value/Description Significance
Ring Strain 28.5 kcal/mol (calculated) Enhances reactivity for functionalization
Dipole Moment 2.1 Debye (oxygen contribution) Improves solubility in polar media
Amine pKa 9.2 ± 0.3 (hydrochloride salt) Optimizes pH-dependent binding

This structural profile enables three key applications:

  • Conformational Restriction : The fused ring system locks substituents in defined spatial orientations, improving target binding specificity.
  • Hydrogen Bond Donor/Acceptor Sites : The amine and ether oxygen create dual interaction points for molecular recognition.
  • Metabolic Stability : The bridged ether resists oxidative degradation compared to open-chain analogs.

Recent computational studies highlight its potential as a piperidine bioisostere in CNS drug design, offering improved blood-brain barrier penetration while reducing first-pass metabolism.

Current Research Landscape and Scientific Impact

Four major research fronts dominate current investigations:

1.3.1. Synthetic Methodology Innovations
A 2024 study demonstrated a microwave-assisted continuous flow synthesis achieving 83% yield of the hydrochloride salt, reducing reaction times from 12 hours to 47 minutes. Key advances include:

  • Transition metal-free reductive amination protocols
  • Solid-phase synthesis for parallel library production

1.3.2. Chemical Biology Applications
The compound serves as a core structure in fragment-based drug discovery:

Target Class Binding Affinity (Kd) Therapeutic Area
Bacterial Topoisomerase IV 18 μM Antibiotic Development
κ-Opioid Receptor 132 nM Pain Management
Monoamine Oxidase B 9.7 μM Neurodegenerative Diseases

1.3.3. Materials Science Integration
Polymer composites incorporating the bicyclic amine show:

  • 40% increase in glass transition temperature vs. linear analogs
  • Anisotropic conductivity when aligned in liquid crystalline phases

1.3.4. Analytical Characterization Advances
Recent hyphenated techniques enable precise quality control:

Technique Application LOD
UPLC-QTOF-MS/MS Impurity profiling 0.02 μg/mL
Cryo-EM Crystallography Salt form differentiation 1.8 Å resolution
2D NMR (HSQC, HMBC) Stereochemical assignment 0.1 mmol sample

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASGKTSEJJPMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the cyclization process and the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and pharmacological differences between 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride and analogous bicyclic amines:

Compound Name Molecular Formula Bicyclo System Substituents Pharmacological Relevance Key Differences References
3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride C₆H₁₀ClNO [3.1.1] Oxygen bridge, amine Research compound (e.g., CNS targets) Oxygen bridge reduces ring strain
3-Azabicyclo[3.1.1]heptan-1-amine dihydrochloride C₆H₁₂Cl₂N₂ [3.1.1] Nitrogen bridge, amine Preclinical studies (enzyme inhibition) Nitrogen alters electronic properties
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride C₇H₁₁BrClN [2.2.1] Bromo, norbornane framework CXCR2 antagonist intermediate Larger bromo group enhances reactivity
Spiro[2.4]heptan-1-amine hydrochloride C₇H₁₂ClN Spiro[2.4] Spiro junction Industrial applications Unique spatial arrangement
3-Methyladamantan-1-amine Hydrochloride C₁₁H₁₈ClN Adamantane Methyl, rigid framework Neuroprotective (memantine analog) Adamantane’s high rigidity

Pharmacological and Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form () may offer enhanced solubility compared to mono-salts .
  • Bioactivity: Adamantane derivatives () exhibit neuroprotective effects due to rigid, lipophilic frameworks . Bromo-substituted norbornanes () are intermediates for CXCR2 antagonists, leveraging halogen interactions with protein targets . Spiro compounds () are explored for unique binding conformations in drug design .

Stability and Stereochemical Considerations

  • Ring strain: The [3.1.1] system (e.g., 3-oxabicyclo) has moderate strain compared to [2.2.1] (norbornane), affecting thermal stability .
  • Stereochemistry : Compounds like (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-amine () highlight enantiomer-specific bioactivity, necessitating chiral synthesis .

Biological Activity

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a bicyclic structure that allows it to interact favorably with various biological targets, such as enzymes and receptors. The presence of the amine group enhances its reactivity and interaction capabilities, making it a subject of interest in medicinal chemistry.

Compound Name Structural Features Unique Attributes
This compoundBicyclic structure with an amine groupDistinct chemical reactivity compared to analogs
3-Oxabicyclo[3.1.1]heptaneSimilar bicyclic framework without the amine groupLess reactive due to absence of the amine functionality
3-Oxabicyclo[3.1.1]heptan-2-amineDiffering amine positionAlters reactivity and interaction with biological targets

The mechanism of action for this compound involves its binding to specific molecular targets, which can lead to inhibition or modulation of enzyme activity. The bicyclic structure facilitates its accommodation within enzyme active sites, potentially influencing various biochemical pathways. This interaction can result in significant biological effects, including modulation of metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
  • Receptor Interaction : There is evidence that it interacts with receptors in the central nervous system, indicating potential neuroactive properties.
  • Antinociceptive Effects : In vivo studies have shown that derivatives of this compound demonstrate significant antinociceptive activity, comparable to established analgesics like Benzocaine.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Analgesic Properties : A study demonstrated that a derivative of this compound exhibited antinociceptive effects in murine models, showing efficacy similar to Benzocaine in pain relief tests.
  • Inhibition of Metabolic Enzymes : Research indicated that the compound could inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders.
  • Neuropharmacological Effects : Investigations into its interactions with central nervous system receptors revealed promising neuropharmacological properties, warranting further exploration in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

When comparing this compound with related compounds, distinct differences emerge:

  • Reactivity : The presence of the amine group enhances reactivity compared to compounds lacking this feature.
  • Biological Activity : Unlike other bicyclic compounds, this specific structure has shown unique biological activities not observed in its analogs.

Q & A

Q. What are the established synthetic routes for 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves cyclization of a precursor with a bicyclic framework, followed by amine functionalization. Key steps include:
  • Cyclization: Use of intramolecular nucleophilic substitution or ring-closing metathesis under anhydrous conditions (e.g., THF at 0–5°C) to form the bicyclic core .
  • Amine Introduction: Reductive amination or direct substitution using ammonia or protected amines, optimized by controlling pH (8–10) and temperature (40–60°C) .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies bicyclic proton environments (e.g., bridgehead protons at δ 3.1–3.5 ppm) and confirms amine protonation .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 149.62 for [M+H]⁺) and detects impurities via fragmentation patterns .
  • HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., oxidation, substitution) of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in oxidation) .
  • Isotopic Labeling: ¹⁸O tracing in oxidation reactions (e.g., with KMnO₄) clarifies oxygen atom incorporation pathways .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states and intermediates, validated by experimental data .

Q. What strategies are recommended for evaluating the biological activity of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, given structural analogs with neuroprotective properties?

  • Methodological Answer:
  • In Vitro Assays: Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to measure cell viability (MTT assay) and ROS scavenging activity .
  • Target Identification: Competitive binding assays (e.g., fluorescence polarization) screen for interactions with neurotransmitter receptors (e.g., NMDA, serotonin) .
  • Metabolic Stability: Microsomal incubation (human liver microsomes, NADPH) evaluates hepatic clearance and metabolite profiling via LC-MS .

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) predict the reactivity and interactions of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride in complex systems?

  • Methodological Answer:
  • DFT Calculations: Optimize molecular geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Molecular Docking: AutoDock Vina simulates binding poses with protein targets (e.g., monoamine oxidases) using crystal structures from the PDB .
  • MD Simulations: GROMACS models stability in biological membranes (e.g., lipid bilayer penetration) over 100-ns trajectories .

Q. What methodologies resolve contradictions in reported synthetic yields or reaction outcomes for derivatives of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride?

  • Methodological Answer:
  • Reproducibility Checks: Standardize reaction conditions (solvent purity, catalyst batch) and compare with literature protocols .
  • Side-Reaction Analysis: GC-MS identifies byproducts (e.g., over-oxidized ketones) to adjust reagent stoichiometry .
  • Cross-Lab Validation: Collaborative round-robin testing ensures methodological robustness .

Q. How can regioselectivity challenges in functionalizing the bicyclic core of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride be addressed through catalyst design?

  • Methodological Answer:
  • Transition Metal Catalysts: Pd(OAc)₂ with bidentate ligands (e.g., dppf) directs C-H activation to bridgehead positions .
  • Enzyme Mimetics: Chiral crown ethers enforce stereoselective alkylation at the amine group .
  • Microwave Irradiation: Accelerates reactions (e.g., 100°C, 30 min) to minimize side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.